2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a complex organic compound featuring an indole ring system, a pyrimidinyl group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indoles and pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's potential medicinal applications include the development of new drugs targeting specific receptors or enzymes involved in disease processes.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure.
Pyrimidine derivatives: Compounds containing pyrimidine rings used in various pharmaceutical applications.
Piperidine derivatives: Compounds with piperidine rings used in drug synthesis.
Uniqueness: 2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is unique due to its combination of indole, pyrimidinyl, and piperidinyl groups, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(14-24-13-8-17-4-1-2-5-18(17)24)23-11-6-16(7-12-23)15-26-20-21-9-3-10-22-20/h1-5,8-10,13,16H,6-7,11-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHJPGDZGKCEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.